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molecular formula C9H8O3 B1214576 3-Oxo-3-phenylpropanoic acid CAS No. 614-20-0

3-Oxo-3-phenylpropanoic acid

Cat. No. B1214576
M. Wt: 164.16 g/mol
InChI Key: HXUIDZOMTRMIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03976677

Procedure details

By operating as in Example 1, starting from 6.75 g of potassium meta-cresolate and from 5.5 g of acetophenone, 0.55 g of benzoylacetic acid were obtained.
Name
potassium meta-cresolate
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1([C:9]([O-:11])=[O:10])C(C)=CC=CC=1O.[K+].[C:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:15])[CH3:14]>>[C:13]([CH2:14][C:9]([OH:11])=[O:10])(=[O:15])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
potassium meta-cresolate
Quantity
6.75 g
Type
reactant
Smiles
C=1(C(=CC=CC1O)C)C(=O)[O-].[K+]
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: CALCULATEDPERCENTYIELD 9.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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